Cas no 1820710-77-7 (1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl]-)

1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl]-, is a specialized heterocyclic compound featuring a pyrazole core functionalized with a formyl group at the 4-position. The structure incorporates a 4-methoxyphenyl substituent at the 5-position and a 4-(trifluoromethyl)pyrimidinyl moiety at the 1-position, enhancing its utility in pharmaceutical and agrochemical applications. The trifluoromethyl group improves metabolic stability and lipophilicity, while the methoxyphenyl and pyrimidinyl groups contribute to selective binding interactions. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its well-defined reactivity profile makes it valuable for targeted modifications in medicinal chemistry research.
1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl]- structure
1820710-77-7 structure
Product Name:1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl]-
CAS No:1820710-77-7
MF:C16H11F3N4O2
MW:348.279353380203
MDL:MFCD08447555
CID:4781132
Update Time:2025-10-28

1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl]-
    • MDL: MFCD08447555
    • Inchi: 1S/C16H11F3N4O2/c1-25-12-4-2-10(3-5-12)14-11(9-24)8-21-23(14)15-20-7-6-13(22-15)16(17,18)19/h2-9H,1H3
    • InChI Key: RCWHOAPDLNOKLC-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=CC(C(F)(F)F)=N2)C(C2=CC=C(OC)C=C2)=C(C=O)C=N1

1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl]- Pricemore >>

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1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl]- Related Literature

Additional information on 1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl]-

Introduction to 1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl] and Its Significance in Modern Chemical Biology

1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl] (CAS No. 1820710-77-7) is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a valuable scaffold for the development of novel therapeutic agents. The presence of multiple functional groups, including a pyrazole core, an aldehyde moiety, a methoxyphenyl substituent, and a trifluoromethyl-pyrimidinyl group, endows this molecule with diverse chemical and biological properties that are exploitable for medicinal chemistry applications.

The pyrazole core is a well-known pharmacophore in drug discovery, renowned for its ability to interact with biological targets such as enzymes and receptors. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the aldehyde group at the 4-position of the pyrazole ring serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex molecules through condensation reactions with various nucleophiles. This flexibility is crucial for designing molecules with tailored biological activities.

The 5-(4-methoxyphenyl) substituent adds another layer of complexity to the molecule, introducing electronic and steric effects that can influence its interactions with biological targets. The methoxy group is known to enhance solubility and metabolic stability, while the phenyl ring provides hydrophobic interactions that are often critical for binding affinity. This part of the structure is reminiscent of many bioactive natural products and drug candidates, suggesting potential therapeutic relevance.

The 1-[4-(trifluoromethyl)-2-pyrimidinyl] moiety is particularly noteworthy due to the presence of both a pyrimidine ring and a trifluoromethyl group. Pyrimidine derivatives are ubiquitous in medicinal chemistry, with many known drugs targeting nucleic acid metabolism or protein kinases. The trifluoromethyl group is a powerful pharmacophore that enhances metabolic stability, binding affinity, and lipophilicity—a combination that often translates into improved pharmacokinetic profiles. The juxtaposition of these two functional groups in this compound suggests it may possess unique biological activities that warrant further exploration.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the potential of such complex molecules. 1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl] has been subjected to virtual screening against various protein targets to identify its potential as an inhibitor or modulator of key biological pathways. Preliminary results indicate that this compound may exhibit inhibitory activity against certain enzymes involved in cancer progression or inflammatory responses. These findings are particularly exciting given the growing interest in targeting these pathways for therapeutic intervention.

In vitro studies have begun to elucidate the mechanism of action for this compound. Initial experiments suggest that it interacts with specific residues on its target proteins through hydrogen bonding and hydrophobic interactions. The aldehyde group at the 4-position of the pyrazole ring appears to be critical for binding affinity, while the trifluoromethyl-pyrimidinyl moiety contributes additional stabilizing interactions. These insights are guiding further optimization efforts aimed at improving potency and selectivity.

The synthesis of 1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl] represents a significant challenge due to its complex structure. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as cross-coupling reactions, palladium catalysis, and transition-metal-mediated transformations have been employed to build key intermediates step-by-step. These advances in synthetic chemistry are enabling researchers to access increasingly complex molecules with greater ease than ever before.

The potential applications of this compound extend beyond traditional drug development. Its unique structural features make it an attractive candidate for use as an intermediate in the synthesis of more complex bioactive molecules. Additionally, its ability to modulate biological pathways suggests it may find utility in research tools designed to study disease mechanisms or screen for new therapeutic agents.

As our understanding of biological systems continues to grow, so too does our appreciation for the complexity required in molecular design. Compounds like 1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl] (CAS No. 1820710-77-7) exemplify this trend by pushing the boundaries of what can be achieved through rational molecular design. Their development underscores the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists in driving innovation in chemical biology.

In conclusion,1H-Pyrazole-4-carboxaldehyde, 5-(4-methoxyphenyl)-1-[4-(trifluoromethyl)-2-pyrimidinyl] represents a promising lead compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development as a therapeutic agent or research tool. As synthetic methodologies continue to advance and our understanding of biological systems deepens, this typeof molecule will undoubtedly play an increasingly important role in shaping the future of chemical biology.

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